molecular formula C13H13F3O2 B2657517 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione CAS No. 691406-19-6

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione

Cat. No.: B2657517
CAS No.: 691406-19-6
M. Wt: 258.24
InChI Key: RSJOPHGHBBOVCE-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione is a β-diketone derivative featuring a trifluoromethyl-substituted benzyl group at the 3-position of the pentanedione backbone. The trifluoromethyl (-CF₃) group is known to impart high electronegativity, lipophilicity, and metabolic stability, making such compounds valuable in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-8(17)12(9(2)18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJOPHGHBBOVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione typically involves the introduction of the trifluoromethyl group into the benzyl moiety, followed by the formation of the pentanedione structure. One common method involves the use of 3-(Trifluoromethyl)benzyl bromide as a starting material. This compound can be synthesized by reacting 3-(Trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) under controlled conditions .

Industrial Production Methods

Industrial production of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to interact with various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethylbenzyl group significantly increases logP compared to alkyl (methyl, ethyl) or azo substituents, enhancing membrane permeability .

Acylation and Organometallic Reactions

  • 3-(2,2,2-Trichloroethylidene)-2,4-pentanedione reacts with zinc to form stable organozinc intermediates, which undergo acylation with acid chlorides to yield dichlorovinyl-pentenones . The trifluoromethyl analog may exhibit similar reactivity but with altered kinetics due to the -CF₃ group’s inductive effects.
  • 3-(2-Thiazolylazo)-2,4-pentanedione forms tetradentate Schiff bases with Ni(II), Cu(II), and Zn(II), demonstrating strong metal-binding capacity . The trifluoromethylbenzyl derivative could enhance ligand rigidity or modify metal complex stability.

Antioxidant and Coordination Chemistry

  • 3-(3,4-Dihydroxy-5-nitrobenzylidene)-2,4-pentanedione chelates iron via its catechol moiety, acting as a radical scavenger .

Biological Activity

3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione can be represented as follows:

  • Molecular Formula : C12H11F3O2
  • Molecular Weight : 250.21 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The compound acts by disrupting cellular membranes and interfering with metabolic processes in microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Analgesic Effects

In studies involving pain models, 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione has shown potential analgesic effects. It appears to act on the transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation. The compound’s ability to block capsaicin-induced responses indicates its potential as a pain management drug.

The mechanism by which 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound interacts with key enzymes within microbial cells, leading to metabolic disruption.
  • Membrane Disruption : It alters the integrity of cellular membranes, causing leakage of essential cellular components.
  • Receptor Modulation : By modulating TRPV1 activity, it influences pain pathways, providing analgesic effects without inducing hyperthermia.

Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of 2,4-pentanedione compounds, including 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving membrane disruption .

Study 2: Analgesic Properties

In a neuropathic pain model, researchers assessed the analgesic properties of this compound. It was found to significantly reduce pain responses without the side effect of hyperthermia commonly associated with other analgesics .

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